Anacardic acid

Catalog No.
S518869
CAS No.
16611-84-0
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacardic acid

CAS Number

16611-84-0

Product Name

Anacardic acid

IUPAC Name

2-hydroxy-6-pentadecylbenzoic acid

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25)

InChI Key

ADFWQBGTDJIESE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6-(8(Z),11(Z),14-pentadecatrienyl)salicylic acid, 6-(8,11,14-pentadecatrienyl)salicylic acid, 6-nonadecyl salicylic acid, 6-pentadecyl salicylic acid, 6-pentadecylsalicylic acid, anacardic acid

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Description

The exact mass of the compound Anacardic acid is 348.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623096. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Anacardic Acids - Supplementary Records. It belongs to the ontological category of hydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Anacardic acids and derivatives [PK1504]. However, this does not mean our product can be used or applied in the same or a similar way.

Anacardic acid is a naturally occurring alkyl phenolic lipid found in cashew nut shells []. It has gained significant interest in scientific research due to its various potential biological activities. Here's a closer look at some promising areas of exploration:

Antimicrobial Properties

Research suggests that anacardic acid may possess antibacterial and antifungal properties [, ]. Studies have shown effectiveness against some strains of Staphylococcus aureus and Streptococcus mutans []. However, further investigation is needed to understand the mechanisms of action and potential applications.

Antioxidant Activity

Anacardic acid exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [, ]. This activity might be linked to its ability to inhibit the enzyme xanthine oxidase, which generates reactive oxygen species [].

Anticancer Potential

Some studies have explored the potential antitumor effects of anacardic acid [, ]. It may hinder the growth and spread of cancer cells by targeting specific signaling pathways []. However, these studies are mainly in the preclinical stage, and more research is necessary to determine its efficacy and safety in humans.

Other Bioactive Properties

Anacardic acid is being investigated for various other potential applications, including:

  • Anti-inflammatory effects []
  • Gastroprotective properties []
  • Development of nanomaterials []

Anacardic acid is a mixture of phenolic lipids primarily found in the shell of the cashew nut (Anacardium occidentale). It consists of salicylic acid modified by an alkyl chain, typically containing 15 to 17 carbon atoms. This compound exists in various forms, with both saturated and unsaturated alkyl groups, depending on the plant species. Anacardic acid is a yellow liquid that is partially miscible with organic solvents like ethanol and ether but is nearly immiscible with water. It is known for its potential medicinal properties, including antibacterial and antifungal activities, as well as its role in causing allergic reactions similar to those induced by urushiol, a compound found in poison ivy .

The mechanism of action of anacardic acid is being explored in various contexts. Studies suggest it possesses anti-inflammatory, anti-bacterial, and anti-fungal properties [, ]. It might achieve these effects through various pathways, including inhibiting specific enzymes (e.g., lipoxygenase) and interfering with cell signaling processes [, ]. Further research is needed to fully understand the mechanisms behind these activities.

Anacardic acid, similar to urushiol found in poison ivy, can cause allergic skin reactions upon contact []. It's important to handle this compound with gloves and proper personal protective equipment to avoid skin irritation []. Data on specific toxicity levels is limited, but caution is advised due to its potential allergenic properties.

, including:

  • Decarboxylation: Heating anacardic acid can convert it into cardanol, which has reduced biological activity compared to anacardic acid itself.
  • Hydrogenation: Catalytic hydrogenation of anacardic acids can yield various derivatives, which may exhibit different biological activities .
  • Reactions with Biological Targets: Anacardic acid has been shown to inhibit lysine acetyltransferases, affecting cancer cell sensitivity to radiation therapy .

Anacardic acid exhibits a range of biological activities:

  • Antibacterial Properties: It has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus mutans, with specific side chains enhancing its antibacterial potency. A solution diluted to one part in 200,000 can kill bacteria within 15 minutes under laboratory conditions .
  • Antifungal Effects: The compound also shows activity against certain fungi and has been investigated for its potential to treat skin infections .
  • Potential Anticancer Activity: Research suggests that anacardic acid may inhibit tumor growth and enhance the effectiveness of certain cancer treatments .

The synthesis of anacardic acid can be achieved through various methods:

  • Natural Extraction: Anacardic acid is primarily extracted from cashew nutshell liquid (CNSL), which contains a complex mixture of anacardic acids.
  • Chemical Synthesis: Laboratory synthesis involves methods such as the Wittig reaction or other organic transformations that yield anacardic acid analogs. For example, using sodium salts in the Wittig reaction has resulted in higher yields compared to other methods .

Anacardic acid finds applications across several fields:

  • Pharmaceuticals: Due to its antibacterial and antifungal properties, it is being explored for use in topical treatments and other medicinal formulations.
  • Industrial Uses: As a major component of CNSL, it is utilized in producing resins, coatings, and friction materials. Cardanol derived from anacardic acid is particularly valuable in creating durable epoxy coatings .
  • Agriculture: Its insect-repelling properties make it a potential candidate for natural pesticides .

Studies have indicated that anacardic acid can exhibit synergistic effects when combined with other compounds. For instance:

  • It works synergistically with anethole from anise seeds and linalool from green tea, enhancing its bactericidal effects.
  • The combination with totarol from Podocarpus trees has also shown increased efficacy against bacteria .

Anacardic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Salicylic AcidHydroxybenzoic AcidCommonly used in acne treatments; less potent than anacardic acid against bacteria.
CardanolPhenolic LipidDerived from the hydrogenation of anacardic acid; lower antibacterial activity.
UrushiolPhenolic CompoundCauses allergic reactions; structurally related but more toxic than anacardic acid.
6-Pentadecyl Salicylic AcidHydroxybenzoic AcidPotent inhibitor of histone acetyltransferases; similar but more specialized applications.

Anacardic acid's unique combination of antibacterial properties and its role as a precursor for various industrial applications distinguish it from these similar compounds. Its effectiveness against specific bacterial strains and potential anticancer activities further highlight its significance in both medicinal and industrial contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

9.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

348.26644501 g/mol

Monoisotopic Mass

348.26644501 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

92.5 - 93 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8H693KBS2W

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

16611-84-0
11034-77-8

Wikipedia

Anacardic acid
Hydroginkgolic acid

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Anacardic acids and derivatives [PK1504]

Dates

Modify: 2023-08-15
1: da Silva DPB, Florentino IF, da Silva Moreira LK, Brito AF, Carvalho VV, Rodrigues MF, Vasconcelos GA, Vaz BG, Pereira-Junior MA, Fernandes KF, Costa EA. Chemical characterization and pharmacological assessment of polysaccharide free, standardized cashew gum extract (Anacardium occidentale L.). J Ethnopharmacol. 2017 Nov 21;213:395-402. doi: 10.1016/j.jep.2017.11.021. [Epub ahead of print] PubMed PMID: 29166575.
2: Guo Z, Zhang Z, Wang Q, Zhang J, Wang L, Zhang Q, Li H, Wu S. Manganese chloride induces histone acetylation changes in neuronal cells: Its role in manganese-induced damage. Neurotoxicology. 2017 Nov 16. pii: S0161-813X(17)30226-7. doi: 10.1016/j.neuro.2017.11.003. [Epub ahead of print] PubMed PMID: 29155171.
3: Kim MK, Kim EJ, Kim JE, Lee DH, Chung JH. Anacardic acid reduces lipogenesis in human differentiated adipocytes via inhibition of histone acetylation. J Dermatol Sci. 2017 Oct 18. pii: S0923-1811(17)30057-9. doi: 10.1016/j.jdermsci.2017.10.004. [Epub ahead of print] PubMed PMID: 29111182.
4: Zhang Z, Guo Z, Zhan Y, Li H, Wu S. Role of histone acetylation in activation of nuclear factor erythroid 2-related factor 2/heme oxygenase 1 pathway by manganese chloride. Toxicol Appl Pharmacol. 2017 Dec 1;336:94-100. doi: 10.1016/j.taap.2017.10.011. Epub 2017 Oct 17. PubMed PMID: 29054681.
5: Mattison CP, Malveira Cavalcante J, Izabel Gallão M, Sousa de Brito E. Effects of industrial cashew nut processing on anacardic acid content and allergen recognition by IgE. Food Chem. 2018 Feb 1;240:370-376. doi: 10.1016/j.foodchem.2017.07.146. Epub 2017 Jul 27. PubMed PMID: 28946285.
6: M Ashraf S, Rathinasamy K. Antibacterial and anticancer activity of the purified cashew nut shell liquid: implications in cancer chemotherapy and wound healing. Nat Prod Res. 2017 Sep 21:1-5. doi: 10.1080/14786419.2017.1380022. [Epub ahead of print] PubMed PMID: 28934859.
7: Frankel AE, Coughlin LA, Kim J, Froehlich TW, Xie Y, Frenkel EP, Koh AY. Metagenomic Shotgun Sequencing and Unbiased Metabolomic Profiling Identify Specific Human Gut Microbiota and Metabolites Associated with Immune Checkpoint Therapy Efficacy in Melanoma Patients. Neoplasia. 2017 Oct;19(10):848-855. doi: 10.1016/j.neo.2017.08.004. Epub 2017 Sep 15. PubMed PMID: 28923537; PubMed Central PMCID: PMC5602478.
8: Schultz DJ, Muluhngwi P, Alizadeh-Rad N, Green MA, Rouchka EC, Waigel SJ, Klinge CM. Genome-wide miRNA response to anacardic acid in breast cancer cells. PLoS One. 2017 Sep 8;12(9):e0184471. doi: 10.1371/journal.pone.0184471. eCollection 2017. PubMed PMID: 28886127; PubMed Central PMCID: PMC5590942.
9: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.
10: Tan J, Jiang X, Yin G, He L, Liu J, Long Z, Jiang Z, Yao K. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway. Oncol Rep. 2017 Sep;38(3):1373-1382. doi: 10.3892/or.2017.5841. Epub 2017 Jul 20. PubMed PMID: 28731173; PubMed Central PMCID: PMC5549027.
11: Fernandez HR, Lindén SK. The aspirin metabolite salicylate inhibits lysine acetyltransferases and MUC1 induced epithelial to mesenchymal transition. Sci Rep. 2017 Jul 17;7(1):5626. doi: 10.1038/s41598-017-06149-4. PubMed PMID: 28717171; PubMed Central PMCID: PMC5514058.
12: Choi JH, Jeong YJ, Yu AR, Yoon KS, Choe W, Ha J, Kim SS, Yeo EJ, Kang I. Fluoxetine induces apoptosis through endoplasmic reticulum stress via mitogen-activated protein kinase activation and histone hyperacetylation in SK-N-BE(2)-M17 human neuroblastoma cells. Apoptosis. 2017 Sep;22(9):1079-1097. doi: 10.1007/s10495-017-1390-2. PubMed PMID: 28647884.
13: Nanni S, Re A, Ripoli C, Gowran A, Nigro P, D'Amario D, Amodeo A, Crea F, Grassi C, Pontecorvi A, Farsetti A, Colussi C. The nuclear pore protein Nup153 associates with chromatin and regulates cardiac gene expression in dystrophic mdx hearts. Cardiovasc Res. 2016 Nov 1;112(2):555-567. doi: 10.1093/cvr/cvw204. PubMed PMID: 28513807.
14: Moradi-Afrapoli F, van der Merwe H, De Mieri M, Wilhelm A, Stadler M, Zietsman PC, Hering S, Swart K, Hamburger M. HPLC-Based Activity Profiling for GABAA Receptor Modulators in Searsia pyroides Using a Larval Zebrafish Locomotor Assay. Planta Med. 2017 Oct;83(14-15):1169-1175. doi: 10.1055/s-0043-110768. Epub 2017 May 16. PubMed PMID: 28511229.
15: Kim MK, Shin MH, Kim YK, Kim HY, Lee YR, Lee DH, Chung JH. Anacardic acid ameliorates ultraviolet irradiation-induced damage to human skin. J Dermatol Sci. 2017 Jun;86(3):252-255. doi: 10.1016/j.jdermsci.2017.03.019. Epub 2017 Mar 30. PubMed PMID: 28404454.
16: Morais SM, Silva KA, Araujo H, Vieira IG, Alves DR, Fontenelle RO, Silva AM. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals (Basel). 2017 Mar 16;10(1). pii: E31. doi: 10.3390/ph10010031. PubMed PMID: 28300791; PubMed Central PMCID: PMC5374435.
17: Braz NM, Freitas ER, Trevisan MT, do Nascimento GA, Salles RP, Cruz CE, Farias NN, da Silva IN, Watanabe PH. Serum biochemical profile, enzymatic activity and lipid peroxidation in organs of laying hens fed diets containing cashew nut shell liquid. J Anim Physiol Anim Nutr (Berl). 2017 Mar 16. doi: 10.1111/jpn.12659. [Epub ahead of print] PubMed PMID: 28299816.
18: Cunha AG, Brito ES, Moura CF, Ribeiro PR, Miranda MR. UPLC-qTOF-MS/MS-based phenolic profile and their biosynthetic enzyme activity used to discriminate between cashew apple (Anacardium occidentale L.) maturation stages. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Apr 15;1051:24-32. doi: 10.1016/j.jchromb.2017.02.022. Epub 2017 Feb 21. PubMed PMID: 28285020.
19: Yang F, Zhou S, Wang C, Huang Y, Li H, Wang Y, Zhu Z, Tang J, Yan M. Epigenetic modifications of interleukin-6 in synovial fibroblasts from osteoarthritis patients. Sci Rep. 2017 Mar 6;7:43592. doi: 10.1038/srep43592. PubMed PMID: 28262826; PubMed Central PMCID: PMC5337936.
20: Kim MK, Kim EJ, Cheng Y, Shin MH, Oh JH, Lee DH, Chung JH. Inhibition of DNA Methylation in the COL1A2 Promoter by Anacardic Acid Prevents UV-Induced Decrease of Type I Procollagen Expression. J Invest Dermatol. 2017 Jun;137(6):1343-1352. doi: 10.1016/j.jid.2017.02.005. Epub 2017 Feb 24. PubMed PMID: 28237615.

Explore Compound Types